molecular formula C16H14N8O B3017118 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-40-2

5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3017118
CAS No.: 367907-40-2
M. Wt: 334.343
InChI Key: LCHDMQAZSINWPX-UHFFFAOYSA-N
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Description

5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H14N8O and its molecular weight is 334.343. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity 5-Methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide and its derivatives have been extensively researched for their antimicrobial properties. Studies demonstrate that these compounds, synthesized through multi-component reactions involving acetoacetanilides, aromatic aldehyde, and 5-aminotetrazole, exhibit significant antimicrobial activity. This is supported by various methods, including IR and PMR spectroscopy, mass spectrometry, and testing against microbial agents (Gein et al., 2010).

DNA Binding and Apoptotic Activity Research indicates that certain complexes derived from tetrazolo[1,5-a]pyrimidine ligands, including variants of this compound, show strong DNA binding properties. These complexes, particularly those involving copper(II) and zinc(II), exhibit luminescent properties at room temperature and have been found to induce apoptosis in cancer cells, suggesting potential in cancer therapy (Haleel et al., 2014).

Eco-Friendly Synthesis Studies also highlight an eco-friendly approach to synthesizing derivatives of this compound. The solvent-free synthesis of certain esters of this compound has been achieved with high yields, emphasizing the importance of environmentally friendly methods in chemical synthesis (Yao et al., 2008).

Analgesic Activity and Toxicity Studies Recent studies have explored the analgesic properties and acute toxicity of dihydrotetrazolo[1,5-a]pyrimidine derivatives. These compounds, synthesized through a three-component reaction, were found to have comparable analgesic activity to standard drugs and exhibited low toxicity, paving the way for potential therapeutic applications (Gein et al., 2021).

Cytotoxicity Studies in Cancer Research Further research into the cytotoxicity of tetrazolo[1,5-a]pyrimidine-based copper(II) complexes has been conducted. These studies show that these complexes can effectively inhibit the growth of various cancer cell lines, including lung, cervical, and colon cancer cells, while being inactive against non-cancerous cell lines. This suggests a potential role in targeted cancer therapy (Haleel et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its anticancer properties . Given the broad range of biological and pharmacological activities of pyrimidine and imidazole derivatives , there is potential for the development of more potent and efficacious drugs with these scaffolds.

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions

Cellular Effects

The cellular effects of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are also not completely known. Related compounds have shown cytotoxic activities against various cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a cyclin-dependent kinase . This suggests that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Related compounds have shown significant inhibitory activity at certain concentrations .

Properties

IUPAC Name

5-methyl-N,7-dipyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O/c1-10-13(15(25)20-12-5-3-7-18-9-12)14(11-4-2-6-17-8-11)24-16(19-10)21-22-23-24/h2-9,14H,1H3,(H,20,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHDMQAZSINWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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